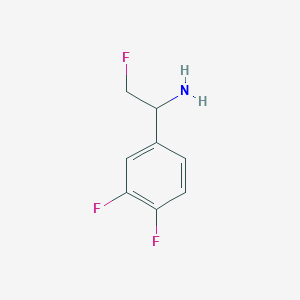
1-(3,4-Difluorophenyl)-2-fluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Difluorophenyl)-2-fluoroethan-1-amine is a useful research compound. Its molecular formula is C8H8F3N and its molecular weight is 175.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3,4-Difluorophenyl)-2-fluoroethan-1-amine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore the biological activity of this compound, including its interactions with biological targets, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H8F3N, with a molecular weight of approximately 175.15 g/mol. The presence of multiple fluorine atoms significantly influences its chemical properties, enhancing stability and reactivity compared to non-fluorinated analogs. This fluorinated structure is critical for its biological activity, particularly in modulating interactions with neurotransmitter systems and other molecular targets.
Research indicates that compounds similar to this compound can interact with various receptors and enzymes, potentially affecting neurotransmitter systems. The binding affinity of such compounds often increases due to the presence of fluorine atoms, which can enhance lipophilicity and facilitate better penetration through biological membranes .
Pharmacological Applications
This compound has been studied for its potential therapeutic effects in several areas:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence mood and behavior by modulating neurotransmitter systems such as serotonin and dopamine.
- Antimicrobial Activity : Similar fluorinated compounds have shown moderate antibacterial and antifungal activities. For instance, derivatives of related structures have been tested against various pathogens, revealing promising results in inhibiting growth .
Case Studies
Several studies have investigated the biological activity of fluorinated amines:
- Antimicrobial Testing : In a study evaluating new derivatives of fluorinated compounds, several showed significant antibacterial activity against strains such as Candida albicans, with minimal inhibitory concentrations (MIC) ranging from 62.5 µg/mL to higher values depending on the specific derivative tested .
- Neuropharmacology : Research focusing on the effects of similar compounds on neurotransmitter receptors has indicated potential anxiolytic or antidepressant-like effects in animal models .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C8H8F3N |
|---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-2-fluoroethanamine |
InChI |
InChI=1S/C8H8F3N/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8H,4,12H2 |
InChI Key |
FTMXIVXJLPHNFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(CF)N)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















